1,4-Di(9H-carbazol-9-yl)benzene
CAS No.: 19287-68-4
Cat. No.: VC2824730
Molecular Formula: C30H20N2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19287-68-4 |
|---|---|
| Molecular Formula | C30H20N2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 9-(4-carbazol-9-ylphenyl)carbazole |
| Standard InChI | InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H |
| Standard InChI Key | FPMQTZDVSUPPCB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Introduction
Chemical Structure and Properties
1,4-Di(9H-carbazol-9-yl)benzene, also known as 9,9'-(1,4-phenylene)bis-9H-carbazole, is defined by its molecular formula C30H20N2 and a molecular weight of 408.5 g/mol. The compound's structure consists of two carbazole units attached to a central benzene ring at para positions, creating a symmetrical arrangement that contributes to its unique electronic properties. This specific structural configuration gives the compound its distinctive photophysical characteristics and makes it particularly suited for applications requiring stable electron transport materials.
Physical and Chemical Properties
The compound exhibits significant thermal stability, which is a crucial characteristic for its applications in electronic devices that generate heat during operation. Its strong fluorescence properties stem from the extended π-conjugation system created by the connection of carbazole moieties to the central benzene ring. This structural arrangement facilitates efficient electron delocalization across the molecule, resulting in enhanced hole-transport capabilities that are essential for optoelectronic applications.
Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 19287-68-4 |
| Molecular Formula | C30H20N2 |
| Molecular Weight | 408.5 g/mol |
| Alternative Name | 9,9'-(1,4-phenylene)bis-9H-carbazole |
| Structural Characteristics | Two carbazole units connected at para positions of a benzene ring |
| Physical Properties | High thermal stability, strong fluorescence |
| Applications | OLEDs, electrochromic devices, biosensors |
Synthesis Methods
The synthesis of 1,4-Di(9H-carbazol-9-yl)benzene can be achieved through various methods, with cross-coupling reactions being among the most efficient approaches. The selection of synthesis method typically depends on the desired purity, yield, and scale of production.
Ullmann Reaction
One traditional method for synthesizing 1,4-Di(9H-carbazol-9-yl)benzene involves the Ullmann reaction, which uses copper as a catalyst. This synthetic route typically requires harsh reaction conditions and extensive purification steps to obtain the pure compound. Despite these challenges, the Ullmann reaction remains relevant due to its reliability and established protocols.
Suzuki Coupling
A more modern approach involves Suzuki coupling conditions, where carbazole is reacted with 1,4-diiodobenzene. This method generally allows for efficient formation of the desired compound with high purity and is preferred in many research settings due to its milder reaction conditions and potentially higher yields.
Synthesis Methods Comparison
| Synthesis Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ullmann Reaction | Carbazole, 1,4-dihalobenzene, Copper catalyst | High temperature, extended reaction time | Established methodology, reliable | Harsh conditions, extensive purification needed |
| Suzuki Coupling | Carbazole, 1,4-diiodobenzene, Palladium catalyst | Milder conditions than Ullmann | Higher purity, potentially higher yields | More expensive catalysts, sensitive to moisture |
The selection between these synthesis methods often depends on the scale of production, available equipment, and the specific requirements for purity in the intended application. Researchers continue to develop optimized protocols for both methods to improve yields and reduce purification requirements.
Applications in Optoelectronics
1,4-Di(9H-carbazol-9-yl)benzene has gained significant attention in the field of optoelectronics due to its unique electronic properties and stability.
Organic Light-Emitting Diodes (OLEDs)
This compound has demonstrated considerable utility as a host material in OLEDs. Its high triplet energy and excellent thermal stability make it particularly suitable for blue phosphorescent OLEDs, which remain challenging to optimize due to the high energy requirements of blue emission. When used as a host material, 1,4-Di(9H-carbazol-9-yl)benzene enhances the performance and efficiency of these devices, contributing to improved brightness, color purity, and operational lifetime.
Hole-Transport Materials
The compound exhibits excellent hole-transport capabilities, making it valuable in the development of hole-transporting materials (HTMs) for various electronic devices. This property is crucial for improving the efficiency and lifespan of OLED devices by facilitating the transport of holes between different functional layers. The structural arrangement of the carbazole units connected to the central benzene ring creates an effective pathway for hole transport while maintaining molecular stability.
Applications in Material Science
Beyond optoelectronics, 1,4-Di(9H-carbazol-9-yl)benzene has found applications in other areas of material science, particularly in the development of advanced functional materials.
Electrochromic Devices
The compound is utilized in the development of electrochromic polymers for flexible electrochromic devices (ECDs). These devices exhibit high transmittance changes and long-term electrochemical stability, making them suitable for applications such as smart windows, displays, and other technologies that require controllable optical properties.
Photonic Materials
Due to its strong fluorescence properties, 1,4-Di(9H-carbazol-9-yl)benzene is also investigated for applications in photonic materials. Its ability to efficiently absorb and emit light makes it potentially valuable in sensors, light-harvesting systems, and other photonic devices. The compound's photophysical properties can be fine-tuned through structural modifications, allowing for customization based on specific application requirements.
Biological Activities
Research has indicated that 1,4-Di(9H-carbazol-9-yl)benzene and related carbazole derivatives exhibit potential biological activities that could be exploited for therapeutic applications.
Antimicrobial Properties
Studies have shown that carbazole derivatives, including compounds structurally similar to 1,4-Di(9H-carbazol-9-yl)benzene, can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity is thought to be related to the compound's ability to interact with bacterial cell membranes and disrupt essential cellular processes.
Biological Activity Data
| Biological Activity | Target/Cell Line | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Growth inhibition | Membrane disruption |
| Anticancer | HeLa cells | Cytotoxicity (IC50 ~12.5 μM) | Apoptosis via caspase activation |
| Anticancer | MCF-7 cells | Cytotoxicity (IC50 ~15.0 μM) | Cell cycle arrest |
These biological activities highlight the potential of 1,4-Di(9H-carbazol-9-yl)benzene and related compounds beyond their traditional applications in materials science, suggesting possible future developments in medicinal chemistry and pharmaceutical research.
Comparative Analysis with Similar Compounds
Understanding how 1,4-Di(9H-carbazol-9-yl)benzene compares to similar compounds provides valuable context for its applications and properties.
Comparison with 1,3-Di(9H-carbazol-9-yl)benzene
The meta-substituted isomer, 1,3-Di(9H-carbazol-9-yl)benzene, also known as mCP, shares many properties with 1,4-Di(9H-carbazol-9-yl)benzene. Both compounds are used as host materials in OLEDs, but 1,4-Di(9H-carbazol-9-yl)benzene typically demonstrates higher triplet energy and better thermal stability. These differences stem from the distinct spatial arrangement of the carbazole units, with the para-substitution in 1,4-Di(9H-carbazol-9-yl)benzene providing more symmetrical electron distribution and potentially more efficient packing in solid-state applications.
Comparison with 1,4-Bis((9H-carbazol-9-yl)methyl)benzene
1,4-Bis((9H-carbazol-9-yl)methyl)benzene (bCmB) differs from 1,4-Di(9H-carbazol-9-yl)benzene by having methylene bridges between the benzene core and the carbazole units. This structural difference affects the compound's electronic properties, with the methylene bridges reducing conjugation between the carbazole units and the central benzene ring. The synthesis of bCmB typically involves different reagents and conditions compared to 1,4-Di(9H-carbazol-9-yl)benzene, as evidenced by the reaction methodology described in the literature .
Current Research and Future Directions
Current research on 1,4-Di(9H-carbazol-9-yl)benzene continues to expand its applications and optimize its properties for specific technological needs.
Emerging Applications in Biosensors
Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are being explored for their potential in biosensor development due to their excellent electrical and electrochemical properties. These biosensors can offer good environmental stability and unique optical properties, making them suitable for detecting various biomolecules and environmental contaminants.
Structural Modifications for Enhanced Properties
Researchers are investigating structural modifications of 1,4-Di(9H-carbazol-9-yl)benzene to enhance its properties for specific applications. These modifications include the addition of functional groups to the carbazole units or the central benzene ring, which can alter the compound's electronic properties, solubility, and stability. Such tailored derivatives may offer improved performance in existing applications or enable entirely new uses.
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